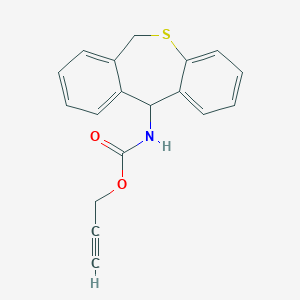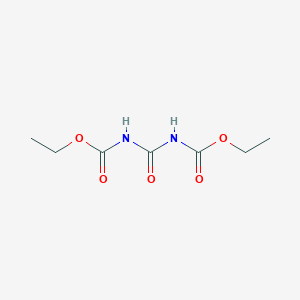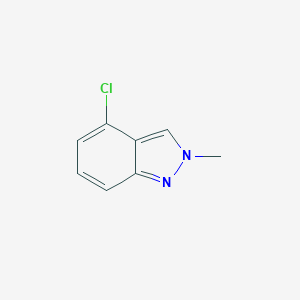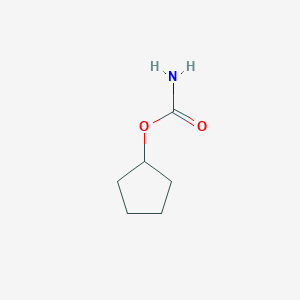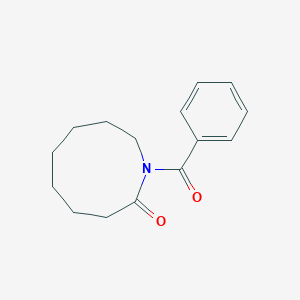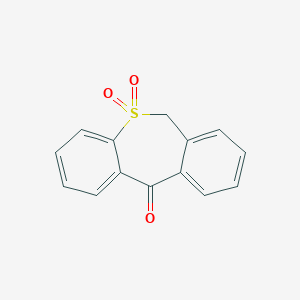![molecular formula C14H9N5S B188752 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 160427-36-1](/img/structure/B188752.png)
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as PPTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTT is a member of the thiadiazole family and contains a triazole ring and a thiadiazole ring, making it a unique molecule with diverse properties.
Mechanism Of Action
The mechanism of action of 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it has been reported to inhibit the growth of cancer cells by inducing apoptosis (Tahir et al., 2017). 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes (Singh et al., 2018; Kumar et al., 2019).
Biochemical And Physiological Effects
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. In a study by Tahir and colleagues, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was found to induce apoptosis in cancer cells by activating the caspase pathway (Tahir et al., 2017). In another study by Singh and colleagues, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was found to inhibit the growth of bacteria and fungi by disrupting their cell membranes (Singh et al., 2018). Kumar and colleagues reported that 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited plant growth regulatory activity by increasing the germination rate and root length of plants (Kumar et al., 2018).
Advantages And Limitations For Lab Experiments
One advantage of using 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse properties, which make it suitable for various applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. One limitation of using 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Future Directions
There are several future directions for the research on 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a plant growth regulator and its effects on different plant species. Another direction is to study its mechanism of action in more detail to better understand its anticancer, antimicrobial, and antifungal activities. Additionally, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be used as a building block for the synthesis of novel materials with enhanced properties, such as conductivity and catalytic activity. Overall, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has great potential for various applications and warrants further investigation.
Conclusion:
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its diverse properties and relatively simple synthesis method make it suitable for various applications. 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicinal chemistry, material science, and agriculture. Its mechanism of action is not fully understood, but it has been reported to exhibit anticancer, antimicrobial, and antifungal activities. 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has great potential for various applications and warrants further investigation.
Synthesis Methods
The synthesis of 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-phenylpyridine-2-thiol with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and sodium nitrite to form the final product. This method has been reported in a research article by Kumar and colleagues in 2016 (Kumar et al., 2016).
Scientific Research Applications
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit anticancer, antimicrobial, and antifungal activities (Tahir et al., 2017; Singh et al., 2018; Kumar et al., 2019). In material science, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of novel materials with enhanced properties (Chen et al., 2018). In agriculture, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential as a plant growth regulator (Kumar et al., 2018).
properties
CAS RN |
160427-36-1 |
|---|---|
Product Name |
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula |
C14H9N5S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
6-phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5S/c1-2-5-10(6-3-1)13-18-19-12(16-17-14(19)20-13)11-7-4-8-15-9-11/h1-9H |
InChI Key |
PAFHDOHFSGBJCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



